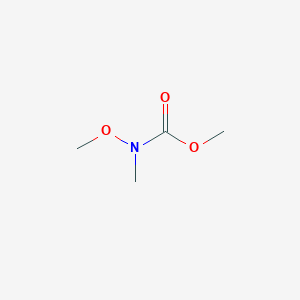
(3-Ethoxy-4-hydroxybenzylidene)malononitrile
説明
Synthesis Analysis
The synthesis of “(3-Ethoxy-4-hydroxybenzylidene)malononitrile” and similar compounds involves the Knoevenagel condensation of benzaldehyde with malononitrile . The reaction time is typically around 6 hours . The synthesis process has been studied extensively, and various methods have been proposed to improve the yield and selectivity .Molecular Structure Analysis
The molecular structure of “(3-Ethoxy-4-hydroxybenzylidene)malononitrile” is characterized by its molecular formula C12H10N2O2. More detailed structural information can be obtained through techniques such as 1H NMR and FTIR .Chemical Reactions Analysis
“(3-Ethoxy-4-hydroxybenzylidene)malononitrile” and similar compounds have been studied for their anti-melanogenic activities . These compounds have shown significant inhibitory activity against tyrosinase, a key enzyme in melanogenesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Ethoxy-4-hydroxybenzylidene)malononitrile” are characterized by its molecular weight of 214.22 g/mol. Further properties can be analyzed using techniques such as DFT analysis .科学的研究の応用
Anti-Melanogenic Activity
(3-Ethoxy-4-hydroxybenzylidene)malononitrile: has been investigated for its ability to inhibit melanin production. Melanin is produced by melanocytes in the basal layer of the epidermis and plays a crucial role in determining skin color. Excessive melanin accumulation can lead to hyperpigmentation, which is undesirable in cosmetic contexts. BMN11 has demonstrated strong inhibitory activity against tyrosinase, a key enzyme involved in melanogenesis. It effectively reduces melanin accumulation without causing toxicity .
Tyrosinase Inhibition Mechanism
BMN11 directly binds to tyrosinase by forming two hydrogen bonds with GLY281 and ASN260 residues. Additionally, it engages in three hydrophobic interactions with VAL283, PHE264, and ALA286 residues within the tyrosinase binding pocket. This binding likely contributes to its inhibitory effect on tyrosinase, making it a promising candidate for anti-melanogenic formulations .
Cell-Based Studies
In cell culture experiments using B16F10 melanoma cells, BMN11 significantly decreased melanin accumulation induced by alpha-melanocyte-stimulating hormone (α-MSH). Importantly, this effect occurred without causing cellular toxicity. These findings highlight BMN11’s potential as a safe and effective anti-melanogenic agent .
Human Skin Model
BMN11 was also tested in a human skin model. It effectively reduced melanin accumulation, suggesting its applicability in topical formulations for addressing hyperpigmentation and photoaging. The compound’s safety profile makes it an attractive candidate for cosmetic products .
Cosmetic Formulations
Given its tyrosinase inhibition and anti-melanogenic properties, BMN11 could be incorporated into skin-lightening creams, serums, or spot treatments. Its specificity for tyrosinase makes it a better choice than some existing inhibitors with broader effects .
Photoprotection
BMN11’s ability to reduce melanin accumulation may also contribute to photoprotection. By preventing excessive melanin production, it could help mitigate UV-induced damage and reduce the risk of sunspots and uneven pigmentation .
作用機序
Target of Action
The primary target of (3-Ethoxy-4-hydroxybenzylidene)malononitrile is tyrosinase , a key enzyme involved in melanogenesis . Tyrosinase catalyzes the oxidation of phenols (such as tyrosine) and is involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes.
Mode of Action
(3-Ethoxy-4-hydroxybenzylidene)malononitrile interacts with tyrosinase, inhibiting its activity . The compound can directly bind to tyrosinase, forming hydrogen bonds with specific residues (GLY281 and ASN260), and via hydrophobic interactions with other residues (VAL283, PHE264, and ALA286) in the tyrosinase binding pocket . This interaction likely contributes to its inhibitory effect on tyrosinase.
Biochemical Pathways
The inhibition of tyrosinase by (3-Ethoxy-4-hydroxybenzylidene)malononitrile affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting tyrosinase, the compound prevents the synthesis of melanin, thereby reducing melanin accumulation in the skin .
Result of Action
The result of the action of (3-Ethoxy-4-hydroxybenzylidene)malononitrile is a decrease in melanin production . This leads to a reduction in melanin accumulation in the skin, which can help prevent hyperpigmentation .
将来の方向性
Future research on “(3-Ethoxy-4-hydroxybenzylidene)malononitrile” could focus on further exploring its anti-melanogenic properties and potential applications in cosmetics . Additionally, more studies could be conducted to better understand its synthesis process and optimize its yield and selectivity .
特性
IUPAC Name |
2-[(3-ethoxy-4-hydroxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12-6-9(3-4-11(12)15)5-10(7-13)8-14/h3-6,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICBMMKNBWCVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278947 | |
| Record name | (3-ethoxy-4-hydroxybenzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-4-hydroxybenzylidene)malononitrile | |
CAS RN |
15728-34-4 | |
| Record name | NSC10748 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-ethoxy-4-hydroxybenzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B3048043.png)
![5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B3048044.png)

![2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048047.png)






